

gas chromatography-mass spectrometry (GC-MS) analysis of 1-Methyl-3-propylcyclohexane

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Compound of Interest

Compound Name: 1-Methyl-3-propylcyclohexane

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Application Note: GC-MS Analysis of 1-Methyl-3-propylcyclohexane

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of **1-methyl-3-propylcyclohexane** using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is suitable for researchers, scientists, and drug development professionals requiring the identification and quantification of this and similar alkylcyclohexane compounds. This document includes comprehensive procedures for sample preparation, instrument setup, and data analysis, along with a representative data summary and a visual workflow to ensure clarity and reproducibility.

Introduction

1-Methyl-3-propylcyclohexane (C₁₀H₂₀, MW: 140.27 g/mol) is a saturated hydrocarbon that may be present in various complex matrices, including petroleum products, environmental samples, and as a potential impurity or metabolite in drug development processes.^{[1][2]} Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds due to its high resolution and sensitivity.^{[3][4]} This application note details a robust GC-MS method for the analysis of **1-methyl-3-propylcyclohexane**.

Experimental Protocol

Sample Preparation

The following protocol describes the preparation of a liquid sample for GC-MS analysis. The goal is to dilute the sample to an appropriate concentration and remove any non-volatile interfering substances.

- **Solvent Selection:** Choose a volatile organic solvent in which **1-methyl-3-propylcyclohexane** is soluble. Hexane or dichloromethane are suitable choices.^[5] Ensure the solvent is of high purity (GC or HPLC grade).
- **Dilution:** Prepare a stock solution of **1-methyl-3-propylcyclohexane** at a concentration of 1 mg/mL in the chosen solvent. From the stock solution, perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). For unknown samples, dilute to an estimated concentration within the calibration range. A final concentration of approximately 10 µg/mL is often a good starting point for a 1 µL injection.^[6]
- **Filtration/Centrifugation:** If the sample contains particulate matter, it must be removed to prevent contamination of the GC inlet and column.^{[6][7]}
 - **Filtration:** Pass the diluted sample through a 0.22 µm syringe filter into a clean autosampler vial.
 - **Centrifugation:** Alternatively, centrifuge the sample to pellet any suspended particles and carefully transfer the supernatant to an autosampler vial.
- **Vialing:** Transfer the final diluted and cleaned sample into a 2 mL glass autosampler vial with a screw cap and septum. If sample volume is limited, use a vial insert.^[5]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of **1-methyl-3-propylcyclohexane**. These may be optimized based on the specific instrumentation and desired separation.

Table 1: GC-MS Instrument Parameters

Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (or equivalent 5%-phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier Gas	Helium (99.999% purity)[9]
Flow Rate	1.0 mL/min (constant flow)
Injection Volume	1 µL
Injector Temperature	250 °C
Injection Mode	Split (20:1 ratio)[9]
Oven Program	
Initial Temperature	50 °C, hold for 2 minutes
Ramp Rate	10 °C/min to 200 °C
Final Temperature	200 °C, hold for 5 minutes
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Electron Energy	70 eV
Mass Range	m/z 40-200
Acquisition Mode	Full Scan

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of **1-methyl-3-propylcyclohexane** under the conditions described above. The retention time is an

estimate and may vary depending on the specific instrument and column conditions. The mass spectral data is based on the NIST database.[1][2]

Table 2: Quantitative Data for **1-Methyl-3-propylcyclohexane**

Parameter	Value
Expected Retention Time (min)	~ 8 - 12
Molecular Ion (M+) [m/z]	140
Base Peak [m/z]	55
Key Fragment Ions [m/z]	41, 69, 83, 97

Note on Fragmentation: The fragmentation pattern of alkanes and cycloalkanes is characterized by the loss of alkyl groups.[10][11] For **1-methyl-3-propylcyclohexane**, the observed fragments correspond to various stable carbocations formed through cleavage of the propyl group and fragmentation of the cyclohexane ring. The base peak at m/z 55 is a common fragment for cyclohexanes.

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample receipt to data analysis.

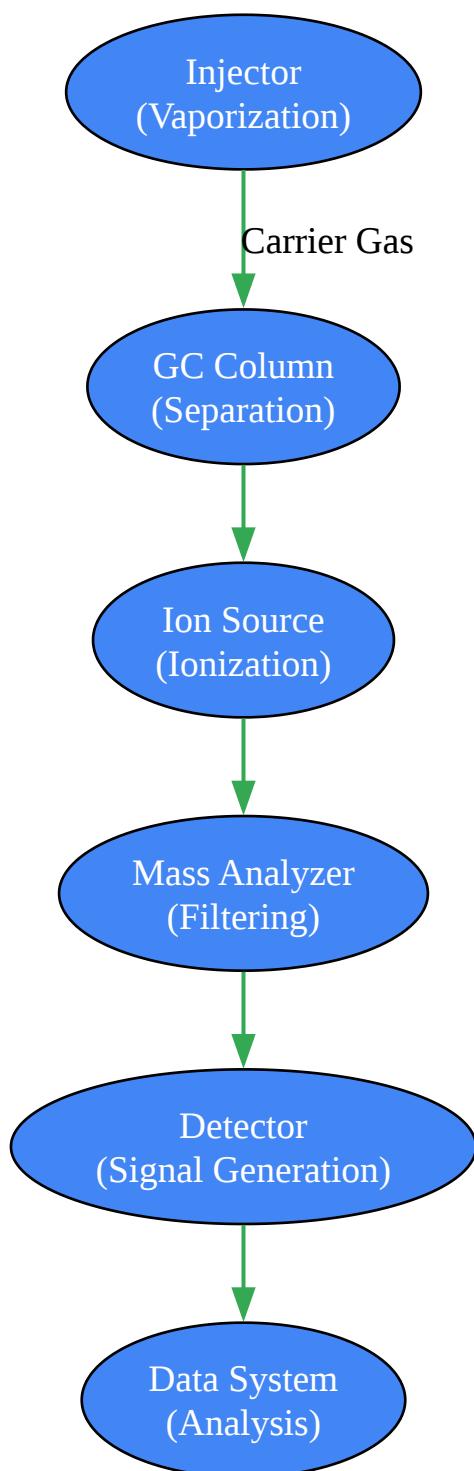


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Caption: Workflow for GC-MS analysis of **1-Methyl-3-propylcyclohexane**.

Logical Relationship of GC-MS Components

This diagram shows the interconnected components of the Gas Chromatography-Mass Spectrometry system.



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Caption: Logical relationship of key GC-MS components.

Conclusion

The GC-MS method detailed in this application note is a reliable and robust procedure for the analysis of **1-methyl-3-propylcyclohexane**. The provided experimental protocol, including sample preparation and instrument parameters, can be readily implemented in a laboratory setting. The quantitative data and visual workflows serve as valuable resources for researchers, scientists, and professionals in drug development to ensure accurate and reproducible results. Minor modifications to the method may be necessary depending on the specific sample matrix and analytical instrumentation.

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